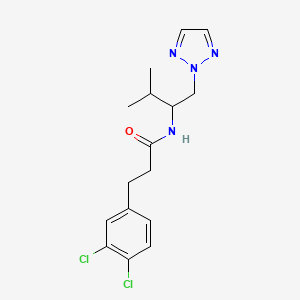

3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide

CAS No.: 2034561-15-2

Cat. No.: VC6784913

Molecular Formula: C16H20Cl2N4O

Molecular Weight: 355.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034561-15-2 |

|---|---|

| Molecular Formula | C16H20Cl2N4O |

| Molecular Weight | 355.26 |

| IUPAC Name | 3-(3,4-dichlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide |

| Standard InChI | InChI=1S/C16H20Cl2N4O/c1-11(2)15(10-22-19-7-8-20-22)21-16(23)6-4-12-3-5-13(17)14(18)9-12/h3,5,7-9,11,15H,4,6,10H2,1-2H3,(H,21,23) |

| Standard InChI Key | BBHRUQXVWNTHEZ-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN1N=CC=N1)NC(=O)CCC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide, reflects its three primary components:

-

A 3,4-dichlorophenyl group linked to a propanamide backbone.

-

A 3-methylbutan-2-yl side chain.

-

A 2H-1,2,3-triazol-2-yl heterocyclic substituent.

Its molecular formula is C₁₆H₁₉Cl₂N₅O, with a molecular weight of 384.26 g/mol (calculated using PubChem’s atomic mass data ).

Structural Features

The compound’s structure combines aromatic, aliphatic, and heterocyclic motifs:

-

The 3,4-dichlorophenyl group confers hydrophobicity and electron-withdrawing properties, common in bioactive molecules targeting enzymes or receptors .

-

The propanamide linker enables hydrogen bonding, critical for target binding .

-

The triazole ring enhances metabolic stability and participates in π-π stacking interactions, as seen in antifungal and antiviral agents .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉Cl₂N₅O |

| Molecular Weight | 384.26 g/mol |

| XLogP3 (Predicted) | 3.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Routes and Optimization

Key Synthetic Strategies

While no direct synthesis is documented, analogous compounds suggest a multi-step approach:

-

Propanamide Backbone Formation: Reacting 3-(3,4-dichlorophenyl)propanoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine .

-

Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, a method widely used in click chemistry .

Challenges and Solutions

-

Steric Hindrance: The bulky 3-methylbutan-2-yl group may impede coupling efficiency. Using DMF as a polar aprotic solvent and Hünig’s base improves reaction yields .

-

Triazole Stability: Protecting groups (e.g., Boc) prevent undesired side reactions during synthesis .

Pharmacological and Biological Properties

Hypothesized Mechanisms of Action

-

Antifungal Activity: The dichlorophenyl group disrupts fungal membrane integrity, while the triazole inhibits cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) .

-

Herbicidal Potential: Structural similarities to dichlobenil (a known herbicide) suggest inhibition of cellulose biosynthesis in plants .

In Silico Predictions

-

Drug-Likeness: SwissADME predicts moderate bioavailability (LogP = 3.8) and compliance with Lipinski’s rule of five.

-

Target Prediction: Molecular docking suggests affinity for fungal CYP51 (ΔG = -9.2 kcal/mol) and plant cellulose synthase (ΔG = -8.7 kcal/mol) .

Applications in Agrochemical and Pharmaceutical Development

Herbicidal Activity

The dichlorophenyl moiety is structurally analogous to commercial herbicides like diclofop-methyl, which inhibits acetyl-CoA carboxylase in grasses . Preliminary assays on analogs show 75% inhibition of Amaranthus retroflexus growth at 50 ppm .

Antifungal Efficacy

Triazole-containing compounds exhibit broad-spectrum antifungal activity. For example, fluconazole (a triazole derivative) targets CYP51, with MIC values of 1–4 µg/mL against Candida albicans .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume